![molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4](/img/structure/B2814677.png)
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, also known as Bcmo, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Bcmo is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Physiologically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to reduce tumor growth in animal models of cancer and to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to inhibit multiple targets involved in cancer and inflammation. However, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, including the development of more potent and selective analogs, the investigation of the molecular targets and pathways involved in its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile in combination with other drugs or therapies for cancer and inflammation should be explored, as this may enhance its therapeutic potential.
Synthesemethoden
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-bromo-5-chlorobenzoyl chloride with morpholine in the presence of a base, the reaction of 2-bromo-5-chlorobenzoyl isocyanate with morpholine, and the reaction of 2-bromo-5-chlorobenzoyl cyanide with morpholine. These methods have been optimized to improve the yield and purity of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, and the resulting compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and other diseases. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

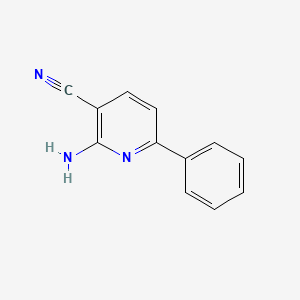
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
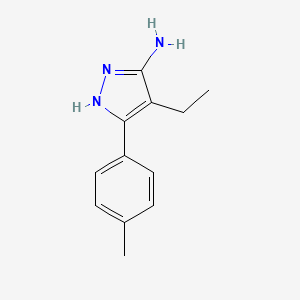

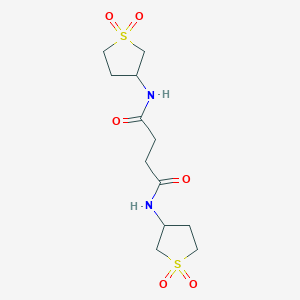
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
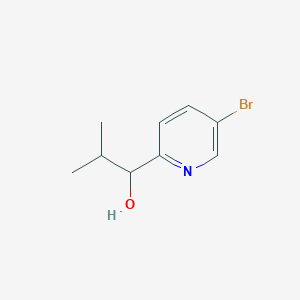


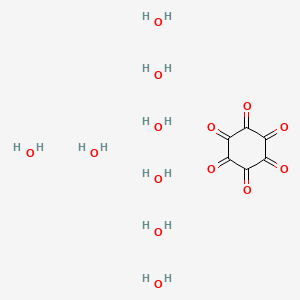
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)
